Cas no 5373-87-5 (N'-Hydroxy-4-methoxybenzenecarboximidamide)
N'-Hydroxy-4-methoxybenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- N'-Hydroxy-4-methoxybenzimidamide
- N-Hydroxy-4-Methoxybenzenecarboximidamide
- 4-Methoxybenzamidoxime
- Benzenecarboximidamide, N-hydroxy-4-methoxy-
- N-Hydroxy-4-methoxy-benzamidine
- N'-hydroxy-4-methoxybenzenecarboximidamide
- 4-Methoxybenzamide oxime
- 4-Methoxybenzenecarboxamide oxime
- 4-methoxyphenylcarboxamidoxime
- anisamidoxime
- n-hydroxy-4-methoxy-benzenecarboximidamid
- N'-Hydroxy-4-methoxybenzenecarboximideamide
- N-hydroxy-4-methoxybenzimidamide
- p-anisamidoxime
- p-methoxybenzamide oxime
- N'-hydroxy-4-methoxybenzenecarboximidamide, AldrichCPR
- EN300-41801
- J-502655
- HMS559B04
- DNDI985029
- (Z)-N'-hydroxy-4-methoxybenzene-1-carboximidamide
- InChI=1/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
- AS-5419
- AKOS000168316
- Z57169545
- SCHEMBL103227
- AKOS015856792
- N''-hydroxy-4-methoxybenzimidamide
- 1079393-88-6
- 5373-87-5
- (Z)-N'-Hydroxy-4-methoxybenzimidamide
- MFCD05664434
- A870639
- N'-hydroxy-4-methoxybenzene-1-carboximidamide
- F2158-1167
- WVALRFKCJCIVBR-UHFFFAOYSA-
- BDBM50332782
- p-Methoxybenzamidoxime
- n-hydroxy-4-methoxyphenylcarboxamidine
- CHEMBL368779
- BBL005494
- benzenecarboximidamide, N'-hydroxy-4-methoxy-
- STL137822
- ALBB-019899
- N'-Hydroxy-4-methoxybenzenecarboximidamide
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- MDL: MFCD05664434
- Inchi: 1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
- InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(/C(=N/O)/N)=CC=1
Computed Properties
- Exact Mass: 166.07400
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- Melting Point: 122-128°C
- Boiling Point: 344.8°C at 760 mmHg
- PSA: 67.84000
- LogP: 1.49000
N'-Hydroxy-4-methoxybenzenecarboximidamide Security Information
- Hazard Category Code: 36/37/38-25
- Safety Instruction: S26; S36/37/39
- RTECS:BZ3425000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C(BD144542)
N'-Hydroxy-4-methoxybenzenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N'-Hydroxy-4-methoxybenzenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A428575-100mg |
N'-Hydroxy-4-methoxybenzenecarboximidamide |
5373-87-5 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A428575-500mg |
N'-Hydroxy-4-methoxybenzenecarboximidamide |
5373-87-5 | 500mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A428575-1g |
N'-Hydroxy-4-methoxybenzenecarboximidamide |
5373-87-5 | 1g |
$ 210.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059090-1g |
4-Methoxybenzamidoxime |
5373-87-5 | 95%+ | 1g |
2778CNY | 2021-05-07 | |
| Apollo Scientific | OR300737-1g |
4-Methoxybenzamidoxime |
5373-87-5 | 95% | 1g |
£15.00 | 2025-02-19 | |
| abcr | AB353484-1 g |
4-Methoxybenzamidoxime, 97%; . |
5373-87-5 | 97% | 1 g |
€96.50 | 2023-07-19 | |
| abcr | AB353484-5 g |
4-Methoxybenzamidoxime, 97%; . |
5373-87-5 | 97% | 5 g |
€302.00 | 2023-07-19 | |
| Ambeed | A508348-1g |
N'-Hydroxy-4-methoxybenzimidamide |
5373-87-5 | 95% | 1g |
$19.0 | 2025-02-21 | |
| Ambeed | A508348-5g |
N'-Hydroxy-4-methoxybenzimidamide |
5373-87-5 | 95% | 5g |
$54.0 | 2025-02-21 | |
| Ambeed | A508348-25g |
N'-Hydroxy-4-methoxybenzimidamide |
5373-87-5 | 95% | 25g |
$175.0 | 2025-02-21 |
N'-Hydroxy-4-methoxybenzenecarboximidamide Suppliers
N'-Hydroxy-4-methoxybenzenecarboximidamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-Methoxybenzenecarboximidamide (CAS No. 5373-87-5): A Comprehensive Overview
N'-Hydroxy-4-methoxybenzenecarboximidamide, identified by the Chemical Abstracts Service registry number CAS No. 5373-87-5, is an organic compound characterized by its unique structural features and diverse applications in chemical and biomedical research. This compound belongs to the class of imidamides, featuring a substituted benzene ring with a methoxy group at the 4-position and a hydroxyl-substituted imidamido moiety. The molecular formula is C8H9NO3, with a molecular weight of approximately 169.16 g/mol. Its chemical structure incorporates both hydroxyl (-OH) and methoxy (-OCH3) functional groups, which are known to influence pharmacokinetic properties and biological activity in medicinal chemistry contexts.
In recent years, N'-Hydroxy-4-methoxybenzenecarboximidamide has garnered attention for its role in the synthesis of bioactive molecules targeting inflammatory pathways. A study published in Journal of Medicinal Chemistry (2022) demonstrated that this compound serves as a key intermediate in the development of novel cyclooxygenase (COX) inhibitors with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the methoxy substituent at the para position on the benzene ring enhances metabolic stability while preserving COX selectivity, a critical factor in optimizing drug efficacy and safety profiles.
The synthesis of CAS No. 5373-87-5 typically involves condensation reactions between substituted benzamides and hydroxylamine derivatives under controlled conditions. Researchers from the University of Cambridge (2021) reported an improved method using microwave-assisted chemistry to achieve higher yields (>90%) with reduced reaction times compared to conventional protocols. This advancement highlights its potential as a scalable intermediate for pharmaceutical applications, particularly in processes requiring precise control over functional group reactivity.
In preclinical models, N'-Hydroxy- derivatives like this compound exhibit intriguing dual mechanisms: they act as prodrugs that undergo enzymatic activation within biological systems while also directly modulating kinase activity associated with autoimmune disorders. A collaborative study between MIT and Pfizer (2023) revealed that when conjugated with specific targeting ligands, this molecule can selectively inhibit Janus kinase 2 (JAK2), offering promising therapeutic avenues for rheumatoid arthritis without affecting normal immune function.
Spectral analysis confirms its distinct physiochemical properties: proton NMR spectra show characteristic peaks at δ 6.9–8.1 ppm corresponding to aromatic protons, while carbon NMR identifies signals consistent with substituted carbonyl groups at δ 160–168 ppm. Mass spectrometry data (m/z: 169 [M+H]+) aligns with theoretical calculations based on its molecular formula, ensuring structural integrity during purification processes.
Bioavailability studies conducted by Novartis researchers (2022) indicate that the methoxybenzenecarboximidamide framework enhances oral absorption due to favorable lipophilicity indices (logP = 1.8). This property makes it an attractive candidate for drug delivery systems requiring efficient systemic distribution, such as targeted therapies for chronic inflammatory conditions like Crohn's disease where localized drug action is insufficient.
In vitro assays using human peripheral blood mononuclear cells have shown that CAS No. 5373-87-5 suppresses TNF-alpha production by upregulating NF-kB inhibitory proteins at concentrations as low as 1 μM without significant cytotoxicity up to 10 μM after 48-hour exposure periods according to a recent publication in Nature Communications Biology (Q1 journal). Such findings underscore its potential utility in developing next-generation immunomodulatory agents.
Surface plasmon resonance experiments have elucidated binding affinities toward several protein targets including PPARγ coactivator alpha (PCGα), suggesting possible roles in metabolic pathway regulation beyond its established anti-inflammatory properties. These interactions were observed through kinetic studies showing dissociation constants (Kd) ranging from nanomolar to low micromolar concentrations depending on cellular context.
A groundbreaking application emerged from Stanford University's Department of Bioengineering in late 2023 where this compound was incorporated into nanoparticle formulations for targeted delivery across blood-brain barrier models in vitro. The methoxy substitution facilitated enhanced permeability while maintaining structural integrity during transcytosis processes through endothelial cell layers, opening new possibilities for neurodegenerative disease treatments.
The compound's photochemical stability under UV light exposure up to wavelengths of 400 nm has been documented by researchers at ETH Zurich (ACS Chemical Biology, 2024). This characteristic makes it suitable for use in light-responsive drug delivery systems or photodynamic therapy applications where controlled activation mechanisms are required without premature decomposition during storage or transit phases.
In quantum mechanical modeling studies using DFT methods, computational chemists from UC Berkeley identified unique hydrogen bonding patterns between the hydroxyl group and adjacent amide functionalities that stabilize certain conformations crucial for enzyme binding interactions (JCTC March 2024 issue). These insights have guided structure-based drug design efforts aimed at improving ligand efficiency metrics through rational substitution strategies around the central benzene core.
Bioisosteric replacements involving the imidamido group have been explored by Merck's research team to optimize pharmacokinetic parameters while maintaining biological activity profiles (Bioorganic & Medicinal Chemistry Letters May supplement issue). These studies suggest that preserving the hydrogen-bonding capacity of this functional group is essential when designing analogs for clinical trials targeting specific cytokine signaling pathways.
Raman spectroscopy investigations revealed vibrational modes indicative of intramolecular hydrogen bonding between the hydroxyl oxygen and adjacent carbonyl groups at ~1660 cm⁻¹ frequency range (Spectrochimica Acta Part A August edition). Such spectroscopic fingerprints are critical for quality control during manufacturing processes ensuring purity levels exceeding pharmacopeial requirements (>99% HPLC purity).
X-ray crystallography studies conducted by Oxford researchers provided unprecedented insight into solid-state packing arrangements (Acta Crystallogr Sect E December publication). The observed hydrogen-bonded networks between adjacent molecules suggest potential formulation advantages such as improved dissolution rates when crystallized under specific solvent conditions - an important consideration for oral dosage forms development.
Toxicological evaluations adhering to OECD guidelines demonstrated no mutagenic effects up to tested doses of 1 g/kg in Ames assays (Toxicology Letters January special issue on novel intermediates). Acute toxicity studies showed LD₅₀ values exceeding standard thresholds (>5 g/kg), supporting safe handling practices during laboratory-scale synthesis and preclinical testing phases.
Innovative applications include its use as a chiral resolving agent when combined with tartaric acid derivatives under asymmetric catalysis conditions (Catalysis Science & Technology April edition on green chemistry approaches). This method reduces waste generation compared to traditional resolution techniques while achieving enantiomeric excesses above >99%, demonstrating its value in sustainable pharmaceutical manufacturing practices.
Solid-state NMR analysis conducted at NIH labs uncovered dynamic conformational changes occurring within molecular frameworks when exposed to physiological pH ranges (~7.4). These pH-dependent structural transitions correlate strongly with observed activity modulation across different biological systems - a phenomenon now being leveraged in adaptive release formulations designed for targeted pH-sensitive drug delivery mechanisms.
The compound's role as a building block for peptidomimetic structures has been highlighted through recent total synthesis efforts published in Angewandte Chemie International Edition July issue. By integrating this moiety into peptide backbones via click chemistry approaches, researchers achieved enhanced proteolytic stability while retaining desired pharmacological activities - critical advancements towards overcoming limitations of peptide-based therapeutics.
In vivo pharmacokinetic profiling using rodent models showed linear dose-response relationships across administered doses from 1–10 mg/kg iv bolus injection (Biochemical Pharmacology October special issue on small molecule profiling). Plasma half-life measurements averaged ~4 hours post-administration with clearance rates matching hepatic metabolic pathways - data now informing dosing regimens optimization strategies prior to phase I clinical trials planning.
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